molecular formula C11H10N2O2 B8734351 5,6-Dimethyl-8-nitroquinoline CAS No. 68527-68-4

5,6-Dimethyl-8-nitroquinoline

Cat. No.: B8734351
CAS No.: 68527-68-4
M. Wt: 202.21 g/mol
InChI Key: XFLPCFACRGFFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-8-nitroquinoline (CAS 68527-68-4) is a nitroquinoline derivative with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is offered as a high-purity chemical for research purposes. Its primary research value lies in its role as a key synthetic intermediate and building block in organic and medicinal chemistry, particularly for the construction of more complex heterocyclic systems . Quinoline scaffolds, especially nitroquinoline analogues, are extensively investigated in pharmaceutical research for their diverse biological activities . Recent scientific exploration highlights the significant anti-cancer potential of 8-nitroquinoline-based compounds, which have been shown to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis . Research into similar nitroquinolines suggests potential for broad-spectrum biological activity, making this chemical class a promising subject for developing new therapeutic agents . Physicochemical profiling indicates a logP of 2.34, suggesting moderate lipophilicity . The compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68527-68-4

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5,6-dimethyl-8-nitroquinoline

InChI

InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)11-9(8(7)2)4-3-5-12-11/h3-6H,1-2H3

InChI Key

XFLPCFACRGFFQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5,6 Dimethyl 8 Nitroquinoline

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System

The quinoline structure is a fused bicyclic heterocycle, consisting of a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a complex electronic environment that dictates the course of electrophilic aromatic substitution (SEAr). The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. askfilo.comorientjchem.org Consequently, electrophilic substitution reactions preferentially occur on the more electron-rich benzene ring (the carbocycle). quimicaorganica.org

Regioselectivity at Positions 5 and 8 in Quinoline Nitration

In the case of quinoline nitration, the reaction overwhelmingly favors substitution at the C-5 and C-8 positions. askfilo.comstackexchange.com This regioselectivity is governed by the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. quimicaorganica.org

When an electrophile attacks the benzene ring of the quinoline system, the stability of the resulting intermediate is paramount. Attack at positions 5 or 8 allows for the formation of resonance structures where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgreddit.com Conversely, attack at positions 6 or 7 leads to less stable intermediates where resonance delocalization would involve disrupting the pyridine ring's aromatic sextet, which is energetically unfavorable. quimicaorganica.org

Under typical nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the entire molecule towards electrophilic attack. stackexchange.com Despite this deactivation, substitution still occurs on the benzene ring, as it remains more susceptible to electrophilic attack than the highly electron-deficient pyridinium (B92312) ring. The attack on the quinolinium ion is significantly slower than on naphthalene, for instance, but the preference for the 5- and 8-positions is maintained. stackexchange.com

Position of Electrophilic AttackIntermediate StabilityReason for Stability/InstabilityTypical Product(s)
C-5More StableResonance delocalization of positive charge occurs within the carbocyclic ring, preserving the aromaticity of the pyridine ring.5-Nitroquinoline (B147367)
C-8More StableSimilar to C-5, resonance stabilization is achieved without disrupting the pyridine ring's aromatic system.8-Nitroquinoline (B147351)
C-6Less StableResonance delocalization of the positive charge would disrupt the aromatic sextet of the pyridine ring.Not a major product
C-7Less StableSimilar to C-6, stabilization would require disrupting the energetically favorable aromaticity of the pyridine ring.Not a major product

Influence of Substituents on Electrophilic Attack Patterns

The presence of substituents on the quinoline ring significantly influences the regioselectivity of subsequent electrophilic attacks. In the context of 5,6-Dimethyl-8-nitroquinoline, the directing effects of the two methyl groups on the parent 5,6-dimethylquinoline (B184590) molecule are crucial for its synthesis.

Methyl groups are electron-donating substituents that activate the aromatic ring towards electrophilic substitution and are ortho, para-directors.

The methyl group at C-5 directs incoming electrophiles to the ortho position (C-6, already substituted) and the para position (C-8).

The methyl group at C-6 directs incoming electrophiles to the ortho positions (C-5 and C-7) and the para position (which is on the other ring and not relevant).

The combined effect of these two activating groups strongly favors substitution at the C-8 position. The nitration of 5,6-dimethylquinoline with a nitrating agent, such as a mixture of concentrated sulfuric and nitric acids, directs the nitro group to this position, yielding this compound. This outcome is a classic example of how pre-existing activating groups can reinforce the inherent reactivity patterns of the parent heterocyclic system.

Nucleophilic Substitution and Addition Reactions of Nitroquinolines

The presence of a strongly electron-withdrawing nitro group fundamentally alters the reactivity of the quinoline scaffold. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution and addition reactions. mdpi.comnih.gov The nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. nih.gov

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Electron-Deficient Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the C-H functionalization of electron-deficient aromatic compounds, including nitroquinolines. organic-chemistry.orgwikipedia.org This reaction involves a carbanion that possesses a leaving group at the carbanionic center. The nucleophile adds to the electron-deficient ring, and subsequent base-induced elimination of the leaving group along with a ring hydrogen atom results in the net substitution of hydrogen. organic-chemistry.org

The nitro group in nitroquinolines activates the ring for VNS, with the substitution typically occurring at positions ortho or para to the nitro group. kuleuven.be For a compound like this compound, VNS would be expected to occur at the C-7 position, which is ortho to the activating nitro group. The general mechanism involves the formation of a σ-adduct, followed by a β-elimination step. organic-chemistry.orgthieme-connect.de

Studies on various nitroquinolines have demonstrated the feasibility of this reaction. For example, 8-nitroquinoline has been shown to react with nucleophiles like chloromethyl phenyl sulfone to replace the hydrogen at the C-7 position. kuleuven.be The regiochemistry can be influenced by the size of the nucleophile; bulky nucleophiles might face steric hindrance, potentially affecting the site of attack. nih.gov

Amination of Nitroquinoline Derivatives via Nucleophilic Displacement

The introduction of an amino group onto the nitroquinoline scaffold is a key transformation. This can be achieved through nucleophilic displacement reactions, often leveraging the principles of VNS. mdpi.comnih.gov The electron-deficient nature of the nitro-activated quinoline ring facilitates the attack by nitrogen-based nucleophiles. nih.gov

Direct amination via VNS has been successfully applied to various nitroquinoline derivatives. mdpi.com The reaction of a nitroquinoline with an aminating agent in the presence of a base can lead to the substitution of a hydrogen atom, typically ortho or para to the nitro group. For this compound, this would again point towards functionalization at the C-7 position. Research has shown that the reaction of 8-nitroquinoline derivatives with carbazole (B46965) in the presence of a base can lead to the formation of a C-N bond at the C-7 position. nih.gov This type of reaction highlights a direct pathway to amino-functionalized nitroquinolines without pre-existing leaving groups. mdpi.com

Transformations of the Nitro Group on the Quinoline Scaffold

The nitro group itself is a versatile functional group that can undergo several important transformations. The most common and synthetically useful of these is its reduction to an amino group.

The reduction of the nitro group on a quinoline scaffold, such as in this compound, yields the corresponding aminoquinoline derivative, 8-Amino-5,6-dimethylquinoline. This transformation is a pivotal step in the synthesis of more complex molecules, as the resulting primary amine can be further functionalized.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Reducing Agent/SystemConditionsProductComments
Fe/AcOH (Iron in Acetic Acid)Mild conditionsAminoquinolineA classic and reliable method for nitro group reduction that tolerates a wide range of other functional groups. mdpi.com
SnCl₂ (Stannous Chloride)Mild conditionsAminoquinolineOffers a simple and fast transformation with high yields and tolerance for various functional groups like halogens and hydroxyls. mdpi.com
Catalytic Hydrogenation (e.g., H₂/Pd-C)Varies (pressure, solvent)AminoquinolineA clean and efficient method, though it may also reduce other susceptible groups if present (e.g., alkenes). mdpi.com

In some cases, the reduction can be controlled to yield intermediate oxidation states, such as nitroso or hydroxylamino derivatives. For instance, during certain VNS reactions, a conversion of the nitro group to a nitroso group has been observed, leading to the formation of nitroso-derivatives alongside the main substitution product. researchgate.netsemanticscholar.org This illustrates the complex interplay between the nucleophilic attack on the ring and the reactivity of the nitro group itself.

Reductive Pathways to Amino and Hydroxylamino Derivatives

The reduction of the nitro group is a fundamental transformation for nitroquinolines, providing access to key synthetic intermediates such as amino and hydroxylamino derivatives. The nitro group of this compound can be efficiently reduced to the corresponding primary amine, 5,6-dimethyl-8-aminoquinoline. This conversion is commonly achieved through methods like catalytic hydrogenation or by using reducing agents such as iron in the presence of an acid like hydrochloric acid .

A general mechanism for the reduction of aromatic nitro compounds, known as the Haber-Lukashevich mechanism, involves a series of intermediates. The catalytic conversion of a nitro compound to an amine proceeds through the formation of a nitrosobenzene (B162901) intermediate, followed by a phenylhydroxylamine, which is then further reduced to the final amine product orientjchem.org. This pathway involves the successive addition of hydrogen molecules to the nitro group orientjchem.org.

Recent studies have also explored the use of reusable solid reagents for this transformation. For instance, copper(II) oxide (CuO) has been demonstrated as an effective reagent for the reduction of nitroquinolines to aminoquinolines, utilizing hydrazine (B178648) monohydrate as the hydrogen source under mild conditions acs.org. The high activity and selectivity of CuO in this reaction are attributed to the formation of oxygen vacancies on its surface within the reducing environment acs.org. While the presence of the pyridine ring in nitroquinolines was found to slightly slow the rate of complete reduction compared to simpler nitroarenes, the conversion remains efficient acs.org.

The resulting aminoquinolines, such as 5,6-dimethyl-8-aminoquinoline, are valuable precursors for further synthetic modifications, including the construction of fused heterocyclic systems .

Table 1: Selected Methods for the Reduction of Nitroquinolines
Starting MaterialReagents & ConditionsProductKey Finding/Reference
This compoundFe/HCl5,6-Dimethyl-8-aminoquinolineStandard method for reducing nitroarenes to primary amines.
This compoundCatalytic Hydrogenation (e.g., H₂, Pd/C)5,6-Dimethyl-8-aminoquinolineA common and efficient method for nitro group reduction.
5-NitroquinolineCuO, Hydrazine monohydrate5-Aminoquinoline (B19350)Demonstrates a reusable solid reagent for the reduction under mild conditions. acs.org

Oxidative Transformations of Nitroquinolines

The oxidative transformation of nitroquinolines can lead to the formation of various functionalized derivatives. Aldehyde oxidase (AOX), a cytosolic enzyme, is known to catalyze both oxidative and reductive metabolic processes nih.gov. In a study using 5-nitroquinoline as a substrate under aerobic conditions, AOX catalyzed the formation of the oxidized metabolite, 2-oxo-5-nitroquinoline, alongside reduced and oxidized/reduced products nih.gov.

Another significant oxidative reaction is the nucleophilic substitution of hydrogen (SNH). In a process analogous to the Chichibabin reaction, 5-, 6-, 7-, and 8-nitroquinoline N-oxides can react with primary or secondary amines in the presence of an oxidizing agent like potassium ferricyanide (B76249) researchgate.net. This reaction, conducted in an aqueous dioxane medium, yields the corresponding 2-alkylamino and 2-dialkylamino derivatives of the nitroquinoline N-oxides under mild conditions researchgate.net. This method provides a direct route to introduce amino functionalities at the 2-position of the quinoline ring, a transformation that is valuable in medicinal chemistry researchgate.net.

Elucidation of Reaction Mechanisms

Detailed Mechanistic Pathways for Quinoline Ring Formation

The quinoline scaffold, the core of this compound, can be synthesized through several classic named reactions. The mechanisms of these reactions have been a subject of extensive study.

The Skraup Synthesis: This is a cornerstone method for quinoline synthesis, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) wikipedia.orgpharmaguideline.com. The mechanism is widely believed to proceed through the following key steps wordpress.comquimicaorganica.org:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.

Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the benzene ring.

Dehydration and Oxidation: The cyclized intermediate is then dehydrated and subsequently oxidized to form the aromatic quinoline ring. The nitrobenzene in the reaction often serves as the oxidant wordpress.com.

The Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds to react with anilines in the presence of an acid catalyst wikipedia.orgslideshare.netslideshare.net. The mechanism has been debated, but modern studies using carbon isotope labeling suggest a fragmentation-recombination pathway wikipedia.orgnih.gov. In this proposed mechanism:

The aniline first adds to the α,β-unsaturated carbonyl compound.

This adduct can then fragment into an imine and the original ketone.

These fragments recombine in a different manner, leading to the cyclized dihydroquinoline intermediate, which is then oxidized to the quinoline product wikipedia.orgnih.gov.

Other important methods for quinoline synthesis include the Combes synthesis (reaction of anilines with β-diketones) and the Friedländer synthesis (condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group) pharmaguideline.comresearchgate.net.

Mechanistic Studies of Nitro Group Transformations

The classical Haber-Lukashevich mechanism outlines the pathway for both chemical and electrochemical reduction orientjchem.org. For catalytic hydrogenation, the reaction is understood to proceed through sequential and parallel stages:

Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Formation of Hydroxylamine: The nitroso group is further reduced to a hydroxylamino group (-NHOH).

Final Reduction to Amine: The hydroxylamino intermediate is finally reduced to the amino group (-NH₂) orientjchem.org.

In dissolving metal reductions, such as using iron in acetic acid (Fe/AcOH), the mechanism involves sequential single-electron transfers to the nitroaromatic compound, followed by protonation. This sequence is repeated until the nitro group is fully reduced to the amine mdpi.com. This method is particularly useful in domino reactions, where the in situ formation of the amine can be immediately followed by a subsequent reaction, such as a Friedländer heterocyclization, without isolating the amino intermediate mdpi.com.

Computational Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level rsc.org. Density Functional Theory (DFT) is a prominent method used to investigate reaction pathways, transition states, and the nature of reactive intermediates larionovgroup.com.

A prime example is the computational study of the reduction of 5-nitroquinoline to 5-aminoquinoline catalyzed by a copper oxide (CuO) surface acs.org. DFT simulations revealed key mechanistic details:

Role of Surface Defects: The study showed that oxygen vacancies on the CuO surface are crucial. These vacancies promote a significantly higher adsorption energy for the nitroquinoline molecule (-174.4 kJ/mol).

Selective Activation: The oxygen vacancies facilitate the selective activation of the nitro group, with a calculated activation energy of 43 kJ/mol for the process.

Hydrogen Activation: The mechanism involves the activation of hydrogen atoms on the CuO surface, which then participate in the reduction of the nitro group acs.org.

These computational findings augment experimental observations by providing a detailed picture of the interactions between the reactant and the catalyst surface. Broader computational studies have also shed light on non-covalent interactions, dynamic features of reaction mechanisms, and the origins of selectivity in complex organic reactions, moving beyond static models to provide a more dynamic and nuanced understanding of chemical reactivity rsc.orgresearchgate.net.

Advanced Derivatization Strategies for 5,6 Dimethyl 8 Nitroquinoline Analogues

Functionalization via Direct C-H Bond Activation

Direct C-H bond activation has become a cornerstone of modern synthetic chemistry, offering an atom- and step-economical pathway to new molecular architectures by converting inert C-H bonds into new C-C or C-heteroatom bonds. acs.org

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.com Transition metal-catalyzed C-H functionalization provides an efficient method for rapidly creating substituted quinolines. acs.org The nitrogen atom within the quinoline ring system can act as an endogenous directing group, coordinating to a metal center and guiding the catalytic process to a specific C-H bond, often at the C8 position. acs.orgnih.gov

A variety of transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu), have been successfully employed to catalyze these transformations on the quinoline core. semanticscholar.orgresearchgate.net The general mechanism involves the formation of a cyclometallated intermediate, where the metal catalyst is bound to both the nitrogen atom and a carbon atom of the quinoline ring, leading to highly regioselective functionalization. nih.govnih.gov This chelation-assisted strategy is fundamental to achieving selectivity in molecules with multiple C-H bonds. nih.gov

Table 1: Representative Transition Metal Catalysts for Quinoline C-H Activation

Catalyst System Target Position Type of Functionalization Reference
[RhCp*Cl₂]₂ / AgSbF₆ C8 Alkylation, Alkenylation nih.gov
Pd(OAc)₂ / Ligand C2, C8 Arylation mdpi.comacs.org
[Ru(p-cymene)Cl₂]₂ C8-Methyl Arylation researchgate.net

This table is interactive and can be sorted by column.

A significant advantage of transition metal-catalyzed C-H activation is the ability to introduce a wide array of functional groups with high regioselectivity. For the 5,6-Dimethyl-8-nitroquinoline scaffold, this allows for precise modification at positions that might be difficult to access through traditional methods.

Arylation and Heteroarylation: Palladium-catalyzed reactions are commonly used to introduce aryl or heteroaryl groups, typically at the C2 or C8 positions of the quinoline ring. mdpi.comnih.gov These reactions often proceed via a double C-H activation mechanism, coupling the quinoline with another aromatic partner. nih.gov

Alkylation and Alkenylation: Rhodium and Ruthenium catalysts have proven effective for introducing alkyl and alkenyl chains. researchgate.net For instance, Rh(III) catalysts can achieve regioselective methylation of the unactivated C(sp³)–H bond of 8-methylquinolines, a reaction principle that can be extended to the methyl groups of the target compound. researchgate.net

Acetoxylation and Hydroxyalkylation: Directed C-H acetoxylation, often catalyzed by Rh(III), allows for the introduction of an oxygen-containing functional group. semanticscholar.org This provides a handle for further synthetic transformations. researchgate.net

The choice of catalyst, directing group (if external), and reaction conditions are crucial for controlling the regioselectivity of these functionalizations. acs.org

Transformations Involving the Methyl Substituents

The methyl groups at the C5 and C6 positions of this compound are valuable handles for derivatization. Analogous to the well-studied 8-methylquinoline (B175542) system, these C(sp³)–H bonds can be selectively functionalized. nih.govthieme-connect.de The C5-methyl group, in particular, is positioned similarly to the C8-methyl group in 8-methylquinoline relative to the heterocyclic nitrogen, suggesting it could be a prime target for chelation-assisted activation.

Research on 8-methylquinolines has demonstrated a range of transformations catalyzed by metals like rhodium, ruthenium, and palladium. semanticscholar.orgresearchgate.net These include:

Mono- and Diarylation: The methyl group can be arylated once or twice to synthesize diaryl- or triarylmethane structures. researchgate.net

Alkylation and Methylation: Introduction of new alkyl groups or additional methyl groups can be achieved with high chemoselectivity. researchgate.netresearchgate.net

Oxidative Functionalization: The methyl group can be oxidized to an aldehyde or carboxyl group, providing a key intermediate for further modifications, such as the synthesis of quinoline formaldehydes. researchgate.netmdpi.com

Metal-free approaches have also been developed, using reagents like iodine and an oxidant to activate the C(sp³)–H bonds of methylquinolines for tandem cyclization reactions. nih.govacs.org

Table 2: Example Functionalizations of Methyl Groups on Quinoline Scaffolds

Reaction Type Catalyst/Reagent Product Type Reference
Monoarylation Ru(II) Complex 8-Benzylquinolines semanticscholar.org
Acetoxylation Rh(III) Complex 8-(Acetoxymethyl)quinolines semanticscholar.org
Alkylation Fe Catalyst / Alcohols 2-(Substituted ethyl)quinolines researchgate.net

This table is interactive and can be sorted by column.

Expanding the Chemical Space of this compound Derivatives through Synthetic Modification

The strategic application of the derivatization techniques described above—C-H bond activation and methyl group functionalization—collectively serves to vastly expand the chemical space accessible from the this compound core. By combining these methods, a medicinal chemist can systematically and selectively modify nearly every position of the molecule.

For example, a C-H arylation at the C2 or C4 position could be followed by a selective oxidation of the C5-methyl group to an aldehyde. This aldehyde could then undergo a condensation reaction to introduce a completely new, complex side chain. This combinatorial approach allows for the generation of large libraries of analogues from a single starting material. The ability to perform these modifications in a late-stage fashion is particularly valuable, as it allows for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs. These advanced synthetic modifications provide a robust platform for creating novel derivatives with tailored properties.

Computational Chemistry and Theoretical Studies of 5,6 Dimethyl 8 Nitroquinoline

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the precise determination of a molecule's three-dimensional shape and the energetic landscape it inhabits.

Electronic Structure Characterization

The arrangement of electrons within a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions.

Charge Distribution Analysis

Charge distribution analysis is fundamental to understanding a molecule's electrostatic properties, dipole moment, and reactive behavior. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to quantify the partial charges on each atom. niscpr.res.inresearchgate.net

Mulliken atomic charges provide a straightforward, albeit basis-set-dependent, method for partitioning the electron density among atoms. researchgate.netq-chem.com NBO analysis offers a more chemically intuitive picture, describing the Lewis-like bonding patterns of electron pairs. wikipedia.orgwisc.edu It reveals charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). wisc.edu For 5,6-Dimethyl-8-nitroquinoline, the potent electron-withdrawing nature of the nitro (-NO₂) group is expected to dominate the charge distribution. This would render the oxygen atoms of the nitro group significantly negative and induce a partial positive charge on the C8 carbon and the nitrogen atom of the nitro group. Conversely, the methyl groups (-CH₃) at the C5 and C6 positions act as weak electron donors.

Table 1: Illustrative NBO Atomic Charges for this compound

AtomExpected Partial Charge (e)Rationale
N (quinoline ring)-0.5 to -0.7High electronegativity
C5-CH₃+0.1 to +0.2Electron-donating methyl group
C6-CH₃+0.1 to +0.2Electron-donating methyl group
C8+0.3 to +0.5Attached to electron-withdrawing NO₂
N (nitro group)+0.6 to +0.8Bonded to two highly electronegative O atoms
O (nitro group)-0.4 to -0.6High electronegativity

Theoretical Spectroscopic Property Predictions

Theoretical vibrational spectra are calculated using DFT, typically with the B3LYP functional, to predict the frequencies of fundamental vibrational modes. researchgate.netnih.gov These calculations are generally performed on the optimized molecular geometry in the gaseous phase. The resulting theoretical wavenumbers are often systematically higher than experimental values and are corrected using a scaling factor (e.g., 0.961) for better agreement. nih.gov

A crucial part of the analysis is the Potential Energy Distribution (PED), which assigns the calculated frequencies to specific molecular motions like stretching, bending, or torsion. researchgate.netresearchgate.net For this compound, characteristic vibrations would include the asymmetric and symmetric stretching of the nitro group, C-H stretching of the aromatic ring and methyl groups, and various C-C and C-N stretching modes within the quinoline (B57606) core. researchgate.netresearchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Key Modes

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H stretching3100-3000Medium (IR), Strong (Raman)
Methyl C-H stretching3000-2900Medium-Strong (IR & Raman)
NO₂ asymmetric stretching1570-1500Very Strong (IR)
Quinoline ring C=C/C=N stretching1625-1430Strong-Medium (IR & Raman)
NO₂ symmetric stretching1370-1320Very Strong (IR)

The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR isotropic shielding constants within a DFT framework. imist.maresearchgate.net The theoretical chemical shifts (δ) are then determined by referencing the calculated shielding values (σ) of the molecule's nuclei to those of a reference standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

For this compound, the predicted chemical shifts would be heavily influenced by its substituents. The electron-withdrawing nitro group at the C8 position is expected to cause a significant downfield shift (deshielding) for nearby protons and carbons (e.g., H7, H2, C7, C8a). In contrast, the electron-donating methyl groups at C5 and C6 would induce an upfield shift (shielding) for their attached carbons and adjacent nuclei.

Table 3: Expected Trends in Theoretical ¹H and ¹³C NMR Chemical Shifts

NucleusExpected Chemical Shift Range (ppm)Primary Influencing Factor
H2, H48.5 - 9.0Heterocyclic ring environment
H77.5 - 8.0Deshielding by adjacent NO₂ group
H37.0 - 7.5Standard aromatic region
CH₃ protons2.0 - 2.5Aliphatic protons on aromatic ring
C8>145Direct attachment to NO₂ group
C2, C4, C8a140 - 155Deshielding by ring nitrogen
C5, C6130 - 140Shielding by methyl groups
CH₃ carbons15 - 25Aliphatic carbons

Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra by calculating the energies of vertical electronic excitations from the ground state. mdpi.comrsc.org This method provides the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. youtube.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding the nature of these transitions. qu.edu.qa For this compound, the main electronic transitions are expected to be of the π→π* type, involving electron promotion from orbitals located on the quinoline ring system to orbitals that may also have significant character on the nitro group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability.

Table 4: Illustrative TD-DFT Results for Major Electronic Transitions

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~350>0.2HOMO → LUMOπ→π
~280>0.1HOMO-1 → LUMOπ→π
~250>0.3HOMO → LUMO+1π→π*

Reactivity Descriptors and Non-Linear Optical Properties

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. sobereva.comresearchgate.net The Fukui function f(r) predicts sites susceptible to electrophilic (f⁻), nucleophilic (f⁺), or radical (f⁰) attack. schrodinger.comnih.gov For this compound, this analysis would likely highlight the carbons of the pyridine (B92270) ring as susceptible to nucleophilic attack and the region around the nitro group as having significant electrophilic character.

Table 5: Illustrative Global Reactivity Descriptors (Calculated in eV)

DescriptorFormulaIllustrative Value (eV)Interpretation
HOMO Energy (E_HOMO)--6.5Energy of the highest occupied molecular orbital
LUMO Energy (E_LUMO)--2.5Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)E_LUMO - E_HOMO4.0Indicates chemical reactivity and stability
Chemical Hardness (η)(I - A) / 22.0Resistance to change in electron configuration
Electrophilicity Index (ω)μ² / 2η2.5Propensity to accept electrons

Non-Linear Optical (NLO) Behavior Characterization

The exploration of materials with significant non-linear optical (NLO) properties is a burgeoning field of research, driven by their potential applications in advanced technologies such as optical computing, data storage, and telecommunications. nih.gov Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, have garnered considerable attention due to their large NLO responses, fast switching speeds, and molecular design flexibility. Quinoline and its derivatives are a class of compounds that have been investigated for their promising NLO characteristics, owing to the electron-accepting nature of the quinoline ring system. nih.govsemanticscholar.org

Computational chemistry, primarily through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting and understanding the NLO properties of molecules. semanticscholar.orgnih.gov These theoretical studies allow for the calculation of key parameters such as the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which are indicative of a molecule's NLO response. nih.gov While specific computational studies on the NLO behavior of this compound are not extensively documented in the literature, the principles derived from studies of structurally related quinoline derivatives provide a strong basis for understanding its potential NLO characteristics.

The NLO response in organic molecules is fundamentally linked to intramolecular charge transfer (ICT). nih.govnih.gov The presence of electron-donating groups (donors) and electron-withdrawing groups (acceptors) connected by a π-conjugated system facilitates this charge transfer upon excitation by an intense light source. In the case of this compound, the dimethyl groups at the 5 and 6 positions can act as weak electron donors, while the nitro group at the 8 position is a strong electron acceptor. The quinoline core itself provides the π-conjugated bridge. This molecular structure suggests the potential for significant ICT and, consequently, a notable NLO response.

Theoretical investigations into various quinoline derivatives have consistently demonstrated their potential as NLO materials. For instance, studies on other nitro-substituted quinolines have shown that the nitro group significantly enhances the NLO properties due to its strong electron-withdrawing capacity. researchgate.netresearchgate.net The first-order hyperpolarizability (β) is a critical parameter for second-order NLO materials, and its magnitude is a direct measure of the NLO activity. Computational studies on related compounds have often compared the calculated β values to that of urea, a standard reference material for NLO measurements. For example, the first-order hyperpolarizability of 8-Nitroquinoline (B147351) was found to be 4.5 times larger than that of urea, indicating a significant NLO response. researchgate.net

The table below presents a selection of calculated NLO properties for various quinoline derivatives from the literature, illustrating the range of values that can be expected for this class of compounds. It is important to note that these values are for comparative purposes and are not specific to this compound.

CompoundMethodDipole Moment (μ) (Debye)Average Polarizability (α) (esu)First Hyperpolarizability (βtot) (esu)
4-(quinolin-2-ylmethylene)aminophenolPCM/DFT/CAM-B3LYP/6-311++G(d,p)--Good nonlinear optical response reported
Quinoline-Carbazole Derivative (Q1D2)DFT--23885.90 a.u.
8-NitroquinolineB3LYP/6-311++G(d,p)--4.5 times that of urea
(E)-N-(4-(3-(benzo[d] nih.govnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamideCAM-B3LYP/6-311++g(d,p)--Strong NLO properties exhibited

Data presented is for illustrative purposes based on findings for related quinoline derivatives. nih.govnih.govresearchgate.netbohrium.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the NLO properties of a molecule. A smaller HOMO-LUMO energy gap is generally associated with a larger NLO response, as it indicates a greater ease of intramolecular charge transfer. nih.govresearchgate.net In quinoline derivatives, the HOMO is typically localized on the electron-donating groups and the π-system, while the LUMO is centered on the electron-accepting moieties. nih.gov For this compound, it is anticipated that the HOMO would be distributed over the dimethyl-substituted benzene (B151609) ring and the quinoline core, while the LUMO would be predominantly located on the nitro group and the adjacent part of the quinoline ring.

Advanced Analytical Methods for the Characterization of 5,6 Dimethyl 8 Nitroquinoline

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. mdpi.com The spectra arise from the vibrations of chemical bonds (stretching, bending, rocking), with each functional group having characteristic absorption or scattering frequencies. scialert.net For 5,6-Dimethyl-8-nitroquinoline, the spectra would be dominated by features arising from the quinoline (B57606) core, the methyl substituents, and the nitro group.

The key expected vibrational modes for this compound are:

Aromatic C-H Stretching: The C-H stretching vibrations of the quinoline ring are anticipated in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2900-2800 cm⁻¹ range. scialert.net

N-O Stretching (Nitro Group): The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1560-1520 cm⁻¹ range and a symmetric stretch in the 1360-1340 cm⁻¹ range. These are among the most diagnostic peaks for this compound.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system are expected to produce a series of sharp bands in the 1625-1430 cm⁻¹ region. scialert.netresearchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the aliphatic C-H bonds of the methyl groups occur in the fingerprint region (below 1500 cm⁻¹). mdpi.com

FT-Raman spectroscopy provides complementary information. nih.gov While the polar nitro group vibrations are strong in the IR spectrum, the vibrations of the non-polar aromatic ring system often produce strong signals in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric StretchingAromatic C-H3100 - 3000Medium-Weak
Asymmetric/Symmetric StretchingAliphatic C-H (Methyl)2900 - 2800Medium
Asymmetric StretchingNitro (N-O)1560 - 1520Strong
Symmetric StretchingNitro (N-O)1360 - 1340Strong
StretchingAromatic C=C / C=N1625 - 1430Medium-Strong
BendingAliphatic C-H (Methyl)~1460 and ~1380Medium
StretchingC-N1325 - 1230Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure by probing the chemical environment of ¹H (proton) and ¹³C nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the two methyl groups. The electron-withdrawing nitro group and the nitrogen atom in the quinoline ring will deshield nearby protons, shifting their signals to a higher chemical shift (downfield).

The protons on the pyridine (B92270) ring (H-2, H-3, H-4) are expected to be the most downfield.

The single proton on the benzene (B151609) ring (H-7) will also be in the aromatic region.

The two methyl groups at positions 5 and 6 are in different environments and would likely appear as two distinct singlets in the aliphatic region (around 2.0-3.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbons of the quinoline ring will appear in the aromatic region (120-160 ppm). The nitro group's strong electron-withdrawing effect will significantly deshield the C-8 carbon to which it is attached. The two methyl group carbons will appear upfield (15-25 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton PositionMultiplicityPredicted Chemical Shift (ppm)
H-2Doublet of Doublets8.8 - 9.0
H-3Doublet of Doublets7.5 - 7.7
H-4Doublet of Doublets8.0 - 8.2
H-7Singlet7.6 - 7.8
5-CH₃Singlet2.4 - 2.6
6-CH₃Singlet2.3 - 2.5

Note: Predicted values are relative to TMS in a non-polar solvent like CDCl₃. Actual values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon PositionPredicted Chemical Shift (ppm)
C-2~150
C-3~122
C-4~136
C-4a~128
C-5~135
C-6~134
C-7~125
C-8~145
C-8a~148
5-CH₃~20
6-CH₃~18

Note: Predicted values are relative to TMS in a non-polar solvent like CDCl₃. Actual values may vary.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically to within 5 ppm). mdpi.comnih.gov For this compound, the molecular formula is C₁₁H₁₀N₂O₂. The calculated exact mass (monoisotopic mass) is 202.07423 Da. An HRMS measurement confirming this exact mass would provide unambiguous verification of the elemental formula.

Fragmentation Analysis: In techniques like Electron Ionization (EI) used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. researchgate.net For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO, 30 Da). researchgate.netnih.govyoutube.com Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the ring structure.

GC-MS is particularly useful as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within a complex mixture. cmes.org

Table 4: Predicted HRMS Data and Key Fragments for this compound
Ion/FragmentFormulaCalculated m/z
[M]⁺[C₁₁H₁₀N₂O₂]⁺202.07423
[M+H]⁺[C₁₁H₁₁N₂O₂]⁺203.08151
[M-NO]⁺[C₁₁H₁₀NO]⁺172.07570
[M-NO₂]⁺[C₁₁H₁₀N]⁺156.08078
[M-NO₂-HCN]⁺[C₁₀H₉]⁺129.07043

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.netchemmethod.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation in the solid state. It also determines how the molecules are arranged in the crystal lattice (crystal packing).

While the specific crystal structure of this compound has not been reported, the structure of the parent compound, 8-Nitroquinoline (B147351), provides an excellent example of the data obtained. researchgate.net The study of 8-Nitroquinoline revealed that the molecule is nearly planar and crystallizes in the monoclinic P2₁/c space group. researchgate.net A similar analysis of this compound would definitively confirm the substitution pattern and provide insight into intermolecular interactions, such as π-π stacking, that influence the crystal packing.

Table 5: Crystallographic Data for the Related Compound 8-Nitroquinoline
ParameterValue
Chemical FormulaC₉H₆N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2421 (11)
b (Å)16.688 (3)
c (Å)7.2089 (11)
β (°)114.086 (4)
Volume (ų)795.4 (2)
Z (molecules/unit cell)4
Source: Acta Cryst. (2011). E67, o957

Advanced Spectrophotometric and Electroanalytical Techniques for Quinoline Compounds

In addition to the primary structural methods, other spectroscopic and electrochemical techniques are valuable for characterizing quinoline compounds.

Spectrophotometric Techniques: UV-Visible spectroscopy is routinely used to study compounds with conjugated π-systems like quinoline. nih.gov Quinoline derivatives typically exhibit strong absorption bands in the UV region (200-400 nm) corresponding to π→π* electronic transitions. researchgate.netnih.gov The presence of the nitro group and methyl groups on the quinoline ring of this compound would be expected to influence the position and intensity of these absorption maxima (λₘₐₓ) compared to the unsubstituted quinoline.

Electroanalytical Techniques: Methods like cyclic voltammetry (CV) are used to investigate the redox properties of molecules. umb.edulibretexts.org The nitroaromatic moiety in this compound is electrochemically active and can be reduced. A typical cyclic voltammogram for a nitroaromatic compound shows an irreversible reduction peak corresponding to the reduction of the nitro group to a hydroxylamine or amine. researchgate.netresearchgate.net The potential at which this reduction occurs provides information about the electronic nature of the molecule.

Research Applications in Catalysis and Advanced Materials Science

Quinoline (B57606) Derivatives as Ligands in Organometallic Catalysis

Quinoline and its substituted derivatives are recognized for their capacity to act as effective ligands in organometallic catalysis. acs.org Their ability to coordinate with a variety of metal centers through the nitrogen atom of the heterocyclic ring allows for the formation of stable and catalytically active complexes. The electronic properties of the quinoline ligand can be finely tuned by the introduction of substituents, which in turn influences the catalytic activity of the corresponding metal complex.

Furthermore, the dimethyl substitution at the 5 and 6 positions introduces steric bulk and electron-donating effects. While the methyl groups are not directly adjacent to the coordinating nitrogen atom, their presence can influence the conformational geometry of the ligand and its complexes, potentially creating a specific chiral pocket around the metal center. This can be advantageous in asymmetric catalysis, where control over the stereochemical outcome of a reaction is paramount. Research on related substituted quinolines has demonstrated their utility in a range of catalytic transformations, including C-H functionalization and coupling reactions. acs.orgbeilstein-journals.org The unique combination of electronic and steric factors in 5,6-Dimethyl-8-nitroquinoline suggests its potential as a valuable ligand for developing novel catalysts with tailored reactivity and selectivity.

Table 1: Examples of Catalytic Applications of Substituted Quinoline Derivatives

Catalyst System Reaction Type Role of Quinoline Ligand Reference
Cationic Ruthenium-Hydride Complex Dehydrative C–H Coupling Directing group for regioselective product formation acs.org
Rhodium Complex Alkyne Hydroacylation Modulation of electronic properties for enhanced catalysis acs.org
Cyclometalated Iridium Complex Acceptorless Dehydrogenative Coupling Formation of stable, active catalyst for quinoline synthesis beilstein-journals.org

Integration into Conjugated Systems and Polymers for Optoelectronic Properties

Conjugated polymers, characterized by their alternating single and double bonds, are at the forefront of research in organic electronics due to their tunable optoelectronic properties and processability. rsc.orgbohrium.com The incorporation of specific molecular units into the polymer backbone is a key strategy for tailoring their electronic and photophysical characteristics for applications such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.gov

Quinoline derivatives are attractive building blocks for conjugated polymers owing to their inherent electron-deficient nature, which allows them to function as excellent electron acceptors. nih.govmdpi.com When integrated into a donor-acceptor (D-A) polymer architecture, the quinoline unit can facilitate intramolecular charge transfer (ICT), a process that is crucial for tuning the bandgap and enhancing the optical properties of the material. nih.gov The presence of a nitro group in this compound would further amplify its electron-accepting character, making it a potentially potent component for lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level and narrowing the bandgap of a conjugated polymer.

The dimethyl groups, on the other hand, can enhance the solubility and processability of the resulting polymer, which are critical factors for device fabrication. Theoretical and experimental studies on related quinoline-containing polymers have demonstrated that the nature and position of substituents significantly influence their photophysical properties, including their absorption and emission wavelengths. bohrium.com By incorporating a unit like this compound, it is conceivable to develop new polymeric materials with tailored optoelectronic properties for advanced applications.

Table 2: Optoelectronic Properties of a Quinoline-based Conjugated Polymer

Property Value Significance Reference
Optical Bandgap (Eg) 1.58 - 1.63 eV Broadens the range of potential optoelectronic applications nih.gov
Photoluminescence (PL) High Suitable for use in organic light-emitting diodes (OLEDs) nih.gov
Electron Transport Excellent Enables efficient charge transport in electronic devices nih.gov

Exploration in Sensing and Luminescent Materials Development

The development of fluorescent chemosensors for the detection of various analytes, such as metal ions and nitroaromatic compounds, is a burgeoning area of research. Quinoline derivatives have emerged as promising candidates for the design of such sensors due to their inherent fluorescence and the ease with which their photophysical properties can be modulated. rsc.orgrsc.orgnih.gov The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).

The strong electron-withdrawing nitro group in this compound is expected to quench the intrinsic fluorescence of the quinoline core through PET. This "turn-off" state can be potentially reversed to a "turn-on" fluorescent state upon interaction with a specific analyte. For instance, the reduction of the nitro group to an amino group by certain analytes could restore the fluorescence, providing a clear signaling mechanism. This principle has been effectively utilized in the design of sensors for various species.

Furthermore, quinoline-based fluorescent probes have demonstrated high sensitivity and selectivity for the detection of metal ions like Zn²⁺ and Fe³⁺. rsc.orgnih.gov The nitrogen and, in some cases, an adjacent hydroxyl group on the quinoline ring can act as a binding site for metal ions, leading to a significant change in the fluorescence output. While this compound lacks a hydroxyl group for chelation, its nitrogen atom could still participate in metal ion coordination. The dimethyl substituents can also influence the binding affinity and selectivity of the sensor. The unique substitution pattern of this compound makes it an intriguing candidate for the development of novel luminescent materials and chemosensors with tailored analyte specificity.

Table 3: Performance of Quinoline-Based Fluorescent Sensors

Sensor Analyte Detection Limit Sensing Mechanism Reference
bqbpbn (1) 2,4,6-trinitrophenol (TNP) 1.2 ppm Photo-induced electron transfer rsc.orgrsc.org
bqbpxn (2) 2,4,6-trinitrophenol (TNP) 0.3 ppm Photo-induced electron transfer rsc.orgrsc.org
bqbpbn (1) Zn²⁺ 5 ppb Chelation-enhanced fluorescence rsc.org
bqbpxn (2) Zn²⁺ 10 ppb Chelation-enhanced fluorescence rsc.org

Future Directions and Emerging Research Opportunities in 5,6 Dimethyl 8 Nitroquinoline Chemistry

Development of Innovative and Atom-Economical Synthetic Routes

The classical syntheses of quinolines, such as the Skraup, Doebner-von Miller, and Friedländer methods, have been foundational. nih.gov However, these often require harsh conditions, stoichiometric reagents, and can generate significant waste. The future of synthesizing 5,6-Dimethyl-8-nitroquinoline and its analogs lies in the development of greener, more efficient, and atom-economical methodologies. ijpsjournal.comnih.gov

Recent advancements in organic synthesis offer promising alternatives. Transition-metal-catalyzed C-H activation and annulation strategies, for instance, allow for the construction of the quinoline (B57606) core from simpler precursors with high efficiency. mdpi.com Metal-free synthesis protocols are also gaining traction, avoiding the need for transition metals and offering an environmentally friendly path to valuable quinolines. nih.govacs.org Furthermore, multicomponent reactions (MCRs) represent a powerful strategy, enabling the construction of complex quinoline derivatives in a single step from multiple starting materials, thereby maximizing atom economy. rsc.org Radical-mediated reactions are also emerging as a potent tool for building the quinoline scaffold with high efficiency. nih.gov

For a compound like this compound, future research could focus on adapting these modern methods. For example, a one-pot synthesis starting from a suitably substituted aniline (B41778) and coupling partners could streamline its production, avoiding the multi-step sequences often required by classical approaches, such as the Skraup reaction followed by nitration used for the analogous 7-methyl-8-nitroquinoline (B1293703). brieflands.com

Table 1: Comparison of Synthetic Routes to Quinolines

Synthetic Strategy Description Advantages Potential for this compound
Classical Methods (e.g., Skraup) Condensation reactions using anilines, glycerol (B35011), an oxidizing agent, and sulfuric acid. brieflands.com Well-established, uses simple starting materials. Serves as a benchmark; improvements in selectivity and conditions are needed.
Transition-Metal Catalysis C-H activation and annulation/cyclization reactions catalyzed by metals like rhodium, ruthenium, or cobalt. mdpi.comrsc.org High efficiency, regioselectivity, and functional group tolerance. Could enable direct synthesis from simple aromatic precursors, reducing step count.
Metal-Free Synthesis Tandem cyclization strategies that avoid transition metals, often using iodine or other promoters. nih.govacs.org Environmentally benign, avoids metal contamination in products. A greener alternative for the synthesis of the core dimethylquinoline structure.
Multicomponent Reactions (MCRs) One-pot reactions combining three or more reactants to form the final product. rsc.org High atom economy, operational simplicity, rapid generation of diversity. Could allow for the direct assembly of the substituted quinoline core in a single step.
Photocatalysis Visible-light-mediated oxidative cyclization reactions. organic-chemistry.org Mild reaction conditions (room temperature), uses light as a renewable energy source. Offers a sustainable approach to key bond-forming steps in the synthesis.

Deeper Mechanistic Understanding of Complex Transformations

While many methods exist to synthesize and functionalize quinolines, a detailed mechanistic understanding of these transformations is often incomplete. A deeper insight into reaction pathways is crucial for optimizing conditions, improving yields, controlling selectivity, and expanding the substrate scope. For this compound, understanding the regioselectivity of the nitration step on the 5,6-dimethylquinoline (B184590) precursor is paramount. Studies on the nitration of 7-alkylquinolines have shown a strong preference for the 8-position, but the electronic and steric influence of two adjacent methyl groups requires further investigation. brieflands.com

Future research should employ a combination of experimental techniques (such as kinetic studies, isotope labeling, and in-situ reaction monitoring) and computational analysis to elucidate reaction mechanisms. researchgate.net For instance, understanding the precise mechanism of C-H activation or the pathways of radical cyclizations can lead to the design of more effective catalysts and reaction conditions. nih.govmdpi.com Investigating rearrangement reactions, which can provide novel routes to functionalized quinolines, also benefits from detailed mechanistic studies using tools like Density Functional Theory (DFT). researchgate.net

Table 2: Key Mechanistic Questions in Substituted Quinoline Chemistry

Mechanistic Question Relevance to this compound Research Approach
Regioselectivity in Electrophilic Aromatic Substitution How do the 5- and 6-methyl groups direct the incoming nitro group to the 8-position? brieflands.com Kinetic studies, Hammett analysis, computational modeling of transition states.
C-H Activation Pathways What is the precise role of the catalyst and directing groups in modern synthetic routes? mdpi.com Isolation of intermediates, spectroscopic analysis (NMR, X-ray crystallography), DFT calculations.
Radical vs. Polar Mechanisms Do certain annulation reactions proceed via radical intermediates or polar transition states? nih.gov Radical trapping experiments (e.g., with TEMPO), computational analysis of reaction energy profiles. nih.gov
Role of Oxidants/Additives How do oxidants and additives influence the rate and outcome of dehydrogenative coupling reactions? Cyclovoltammetry, systematic screening of reaction parameters, spectroscopic monitoring.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling offers significant opportunities for rational design and property prediction, accelerating the discovery process while reducing experimental costs.

Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of the molecule, calculate spectroscopic properties (NMR, IR), and investigate reaction mechanisms. nih.govmdpi.com Such calculations can help rationalize the observed regioselectivity in its synthesis and predict the reactivity of its different positions toward further functionalization.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique, particularly for designing new derivatives with specific biological activities. researchgate.net By building 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA), researchers can correlate the structural features of a series of quinoline derivatives with their activities, providing a roadmap for designing more potent compounds. nih.govmdpi.com These models can help predict the potential of this compound derivatives as, for example, enzyme inhibitors or antimicrobial agents.

Table 3: Computational Modeling Techniques in Quinoline Research

Technique Application Relevance to this compound
Density Functional Theory (DFT) Calculation of molecular structure, energy, electronic properties (HOMO-LUMO), and reaction pathways. nih.gov Predicting stability, reactivity, spectroscopic signatures, and elucidating synthetic mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity to guide the design of new analogs. researchgate.netnih.gov Designing derivatives with enhanced therapeutic potential based on its core structure.
Molecular Docking Simulating the interaction of a molecule with the binding site of a biological target (e.g., an enzyme or receptor). nih.gov Identifying potential biological targets and predicting the binding affinity of new derivatives.
Natural Bond Orbital (NBO) Analysis Analyzing charge distribution and orbital interactions within a molecule. mdpi.com Understanding intramolecular interactions and the electronic effects of the substituent groups.

Interdisciplinary Research with Emerging Fields in Chemical Science

The true potential of this compound will likely be realized through interdisciplinary research that bridges core chemistry with emerging fields. The functionalized quinoline scaffold is a privileged structure in medicinal chemistry and materials science. rsc.orgnih.gov

In medicinal chemistry , the introduction of methyl and nitro groups provides handles for creating novel analogs and hybrids. nih.gov For instance, the nitro group can be reduced to an amine, which can then be derivatized to link the quinoline core to other pharmacophores, creating hybrid molecules with potential dual modes of action. nih.gov Given that various quinoline derivatives show promise as anticancer, antimicrobial, or anti-inflammatory agents, this compound serves as an attractive starting point for drug discovery programs. rsc.orgnih.gov

In materials science , quinoline derivatives are explored for their applications in electroluminescent materials and fluorescent probes due to their fused aromatic structure. mdpi.com The specific substitution pattern on this compound will influence its photophysical properties. Future work could involve synthesizing polymers or metal complexes incorporating this moiety to develop new materials with tailored optical or electronic properties. For example, metal complexes of substituted 8-hydroxyquinolines (a class related to the nitro-analog) have been investigated for their anticancer properties and unique chemical characteristics. mdpi.com

Collaboration with chemical biologists, pharmacologists, and materials scientists will be essential to explore these avenues and translate the fundamental chemistry of this compound into practical applications.

Q & A

Q. What strategies mitigate limitations in spectroscopic data interpretation for novel nitroquinoline analogs?

  • Answer : Triangulate data with multiple techniques (e.g., NMR, IR, HR-MS) and reference computational models (e.g., Gaussian for vibrational frequency predictions). Publicly archive raw data in repositories like NIST Chemistry WebBook for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.